3-Propylhept-2-ene-1-nitrile

Catalog No.
S13138234
CAS No.
84681-83-4
M.F
C10H17N
M. Wt
151.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propylhept-2-ene-1-nitrile

CAS Number

84681-83-4

Product Name

3-Propylhept-2-ene-1-nitrile

IUPAC Name

(E)-3-propylhept-2-enenitrile

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

InChI

InChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+

InChI Key

VXIGNRZQXAHCMN-CSKARUKUSA-N

Canonical SMILES

CCCCC(=CC#N)CCC

Isomeric SMILES

CCCC/C(=C/C#N)/CCC

3-Propylhept-2-ene-1-nitrile is an organic compound characterized by its molecular formula C10H17NC_{10}H_{17}N and a molecular weight of approximately 151.25 g/mol. This compound features a nitrile functional group (-C≡N) attached to a heptene backbone, specifically at the first position of a 2-alkene structure. The compound is known for its unique structural configuration, which includes a propyl group at the third carbon of the heptene chain, contributing to its potential reactivity and applications in various chemical processes .

The physical properties of 3-propylhept-2-ene-1-nitrile include a density of 0.838 g/cm³ and a boiling point of 232.3°C at standard atmospheric pressure. Its flash point is recorded at 94.2°C, indicating it is flammable under certain conditions. The compound's refractive index is approximately 1.446, which can be relevant for applications in optics and materials science .

Typical of nitriles and alkenes. Some notable reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of corresponding amines or ketones after hydrolysis.
  • Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids. This reaction is significant in synthetic organic chemistry for converting nitriles into carboxylic acids through intermediate amides.
  • Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst. This transformation is useful in synthesizing amine derivatives from nitriles .

The synthesis of 3-propylhept-2-ene-1-nitrile can be achieved through several methods:

  • Alkylation Reactions: Starting from heptane derivatives, alkylation with propyl halides can yield the desired compound through nucleophilic substitution.
  • Elimination Reactions: The formation of the double bond can be accomplished via elimination reactions from appropriate precursors such as alcohols or halides.
  • Nitrilation: The introduction of the nitrile functional group can be performed using methods such as dehydration of primary amides or direct conversion from aldehydes using cyanide sources under controlled conditions .

3-Propylhept-2-ene-1-nitrile finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate for synthesizing other organic compounds, particularly in pharmaceutical chemistry.
  • Material Science: Due to its unique properties, it may be explored for use in polymer chemistry or as a monomer in producing specialized materials.
  • Agricultural Chemistry: Compounds similar to 3-propylhept-2-ene-1-nitrile may have applications in developing agrochemicals or pesticides .

Several compounds share structural similarities with 3-propylhept-2-ene-1-nitrile, including:

Compound NameMolecular FormulaNotable Features
2-HeptylcyanideC₇H₁₃NShorter carbon chain; simpler structure
3-MethylhexanenitrileC₇H₁₃NSimilar nitrile functionality; branched structure
4-OctenenitrileC₈H₁₃NLonger carbon chain; potential for different reactivity
(Z)-3-propylheptenenitrileC₁₀H₁₇NGeometric isomer; different spatial arrangement

The uniqueness of 3-propylhept-2-ene-1-nitrile lies in its specific arrangement of carbon atoms and the position of the nitrile group, which influences its chemical reactivity and potential applications compared to these similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

151.136099547 g/mol

Monoisotopic Mass

151.136099547 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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